molecular formula C36H24Br4O10 B144668 Gymnochrome A CAS No. 137363-67-8

Gymnochrome A

Cat. No. B144668
M. Wt: 936.2 g/mol
InChI Key: YIXZDYWHVVJQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnochrome A is a natural product isolated from the mushroom Gymnopus fusipes, which belongs to the Basidiomycota phylum. This compound has been found to have a range of potential applications in scientific research due to its unique properties. In

Mechanism Of Action

The mechanism of action of Gymnochrome A is not fully understood. However, it has been suggested that this compound may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In addition, Gymnochrome A may modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.

Biochemical And Physiological Effects

Gymnochrome A has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In addition, Gymnochrome A has been found to have antioxidant and anti-inflammatory properties. Physiologically, Gymnochrome A has been found to reduce tumor growth in animal models and may have potential applications in cancer treatment.

Advantages And Limitations For Lab Experiments

One advantage of Gymnochrome A is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, the low yield of this compound and its limited availability may pose challenges for researchers. In addition, the mechanism of action of Gymnochrome A is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on Gymnochrome A. One potential direction is to further explore its mechanism of action and identify its molecular targets. In addition, more studies are needed to investigate the potential applications of Gymnochrome A in various scientific research fields, including cancer research, neuroscience, and immunology. Furthermore, efforts should be made to improve the synthesis method of Gymnochrome A to increase its availability for research purposes.

Scientific Research Applications

Gymnochrome A has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Gymnochrome A has been found to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancer cells. In neuroscience, Gymnochrome A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, Gymnochrome A has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

properties

CAS RN

137363-67-8

Product Name

Gymnochrome A

Molecular Formula

C36H24Br4O10

Molecular Weight

936.2 g/mol

IUPAC Name

6,12,17,23-tetrabromo-5,7,11,18,22,24-hexahydroxy-13-(2-hydroxypentyl)-16-(2-hydroxypropyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10(28),11,13,15,17,19(27),21,23,25-tridecaene-9,20-dione

InChI

InChI=1S/C36H24Br4O10/c1-3-4-8(42)6-10-12-11-9(5-7(2)41)25(37)33(47)21-13(11)15-16-14(12)22(34(48)26(10)38)30(44)24-18(16)20(32(46)28(40)36(24)50)19-17(15)23(29(21)43)35(49)27(39)31(19)45/h7-8,41-42,45-50H,3-6H2,1-2H3

InChI Key

YIXZDYWHVVJQDB-UHFFFAOYSA-N

SMILES

CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O

Canonical SMILES

CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O

synonyms

gymnochrome A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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